molecular formula C14H16N2O3S B7537263 N-ethoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide

N-ethoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide

Cat. No. B7537263
M. Wt: 292.36 g/mol
InChI Key: OZIVPALDLIJDOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide, also known as MTB, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of thiazole-containing benzamides and has been found to have a wide range of biochemical and physiological effects. In

Mechanism of Action

The exact mechanism of action of N-ethoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. N-ethoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in regulating gene expression. By inhibiting HDACs, N-ethoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide can alter the expression of various genes involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
N-ethoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide has been found to have a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest in cancer cells, which can prevent their proliferation. N-ethoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide has also been found to activate the p53 pathway, which is a tumor suppressor pathway that can induce apoptosis in cancer cells. Additionally, N-ethoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide has been found to inhibit angiogenesis, which is the process by which tumors develop new blood vessels to support their growth.

Advantages and Limitations for Lab Experiments

N-ethoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide has several advantages for lab experiments. It is a relatively small molecule, which makes it easy to synthesize and modify. It has also been found to have low toxicity, which makes it a promising therapeutic agent. However, there are also some limitations to using N-ethoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide in lab experiments. It has poor solubility in aqueous solutions, which can limit its effectiveness in certain assays. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-ethoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of N-ethoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide. Another area of interest is the investigation of the synergistic effects of N-ethoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide with other anticancer agents. Additionally, the development of N-ethoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide analogs with improved solubility and bioavailability is an important area of research. Finally, the investigation of the mechanisms of resistance to N-ethoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide in cancer cells is an important area of research that could lead to the development of more effective therapies.

Synthesis Methods

N-ethoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide can be synthesized by reacting 2-methyl-1,3-thiazole-4-carboxylic acid with N-ethoxy-2-aminobenzamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) under an inert atmosphere. The resulting product is then purified by column chromatography to obtain pure N-ethoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide.

Scientific Research Applications

N-ethoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide has been found to have potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-ethoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide has also been found to induce apoptosis (programmed cell death) in cancer cells, which is a promising therapeutic approach for cancer treatment.

properties

IUPAC Name

N-ethoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-3-19-16-14(17)12-6-4-5-7-13(12)18-8-11-9-20-10(2)15-11/h4-7,9H,3,8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZIVPALDLIJDOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCONC(=O)C1=CC=CC=C1OCC2=CSC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide

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